2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine
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Overview
Description
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromophenoxy group and a difluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenol and 3-(difluoromethyl)pyridine.
Formation of Bromophenoxy Intermediate: 3-Bromophenol is reacted with a suitable base (e.g., sodium hydride) to form the bromophenoxy anion. This anion is then reacted with 3-(difluoromethyl)pyridine under appropriate conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products.
Scientific Research Applications
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: It is used in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)-3-(difluoromethyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
2-(3-Fluorophenoxy)-3-(difluoromethyl)pyridine: Similar structure but with a fluorine atom instead of a bromine atom.
2-(3-Methylphenoxy)-3-(difluoromethyl)pyridine: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine is unique due to the presence of both a bromophenoxy group and a difluoromethyl group, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-bromophenoxy)-3-(difluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-8-3-1-4-9(7-8)17-12-10(11(14)15)5-2-6-16-12/h1-7,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMIRXKMYGPYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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